Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride chemical properties
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride chemical properties
An In-Depth Technical Guide to Ethyl 1-Benzyl-4-Oxopiperidine-3-Carboxylate Hydrochloride
Executive Summary
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. As a derivative of piperidine, a privileged scaffold in numerous bioactive molecules, this compound serves as a versatile intermediate for synthesizing a wide array of complex chemical entities. Its structural features—a reactive β-keto ester system, a piperidone core, and a readily cleavable N-benzyl protecting group—provide multiple handles for synthetic manipulation. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals. We will delve into the causality behind synthetic choices, provide validated experimental protocols, and underscore its strategic importance in the construction of pharmaceutical agents, including the antibacterial drug balofloxacin.[1][2]
Chemical Identity and Physicochemical Properties
A clear understanding of the compound's fundamental properties is critical for its effective use in a laboratory or process chemistry setting.
Nomenclature and Structural Elucidation
The compound is systematically named according to IUPAC nomenclature, but is also known by several synonyms in commercial and literature contexts.[3]
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IUPAC Name: ethyl 1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride[1][3]
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Common Synonyms: 1-Benzyl-3-ethoxycarbonyl-4-piperidone hydrochloride, Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride[4]
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CAS Number: 1454-53-1[1][4] (Note: The anhydrous form and its hydrate have sometimes shared this CAS number. It is crucial to verify the water content for precise stoichiometric calculations.)
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SMILES: CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2.Cl[3]
Physicochemical Data
The physical properties of the compound are summarized in the table below. This data is essential for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source(s) |
| Appearance | Pink to cream or white to brown crystalline powder | [4][5] |
| Melting Point | 160-170 °C[4]; 175 °C (dec.) | [4] |
| Boiling Point | 379.7 °C at 760 mmHg (for free base) | [4] |
| Flash Point | 183.4 °C (for free base) | [4] |
| Solubility | Very faint turbidity in hot water. Soluble in methanol. | [4] |
| Storage Temperature | Room Temperature, keep in a dark place, sealed in dry conditions. | [4] |
Synthesis and Manufacturing Insights
The synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is a well-established process. The choice of synthetic route often depends on the availability of starting materials, scalability, and desired purity. Below are two common, validated protocols.
Synthetic Strategy Overview
The core of this molecule is the piperidone ring, with the key challenge being the introduction of the carboxylate group at the C3 position. The most prevalent methods involve either the N-alkylation of a pre-formed piperidone or an intramolecular cyclization (Dieckmann condensation) of a linear precursor. The N-benzyl group serves as a crucial protecting group for the piperidine nitrogen, preventing unwanted side reactions and allowing for its removal at a later stage if necessary.[6]
Caption: Generalized workflow for the synthesis of the target compound.
Protocol 1: N-Alkylation of a Piperidone Precursor
This method is direct and efficient if the starting piperidone is readily available. The choice of a mild base like sodium bicarbonate is critical to prevent hydrolysis of the ethyl ester.
Methodology:
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Dissolution: Dissolve 3-oxo-4-piperidine-carboxylic acid ethyl ester in a 10% aqueous solution of sodium bicarbonate (NaHCO₃).[6] The bicarbonate acts as a base to neutralize the HCl formed during the reaction, driving it to completion.
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Cooling: Cool the solution to between -4°C and 0°C using an ice-salt bath. This is a key control point to manage the exothermicity of the N-alkylation reaction.
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Reagent Addition: Prepare a solution of benzyl chloride in acetone and add it dropwise to the cooled reaction mixture.[6] Acetone is used as a co-solvent to improve the miscibility of the organic benzyl chloride with the aqueous phase.
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Reaction: Stir the mixture vigorously in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.[6]
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Monitoring: Track the disappearance of the starting material using Thin-Layer Chromatography (TLC). This provides a real-time check on reaction completion and prevents the formation of impurities from over-reaction.
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Workup: Once complete, pour the reaction mixture into water and extract with diethyl ether to remove any unreacted benzyl chloride and impurities.[6]
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Precipitation: Cool the remaining aqueous layer and carefully adjust the pH to ~2 using concentrated hydrochloric acid. This step protonates the piperidine nitrogen, forming the hydrochloride salt which is often less soluble and precipitates as a solid.[6]
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Isolation: Extract the product into ethyl acetate, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure. The final product can be crystallized from petroleum ether to yield a brown crystalline powder.[6]
Protocol 2: Synthesis via Intramolecular Cyclization
This patented method builds the piperidone ring from a linear precursor, offering an alternative when the piperidone starting material is less accessible.
Methodology:
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Acyclic Precursor Synthesis: In an appropriate organic solvent (e.g., toluene, ethanol), react N-benzyl glycine ethyl ester with a 4-halobutyrate (like 4-chlorobutyrate or 4-bromobutyrate) in the presence of a base such as potassium carbonate.[7] This forms the linear intermediate, 4-[benzyl(ethoxycarbonylmethyl)amino] ethyl butyrate.
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Cyclization: Dissolve the intermediate in a solvent like tetrahydrofuran (THF) or ethyl acetate. Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu).[7] The strong base is essential to deprotonate the carbon alpha to the ester, initiating the intramolecular Dieckmann condensation to form the six-membered piperidone ring.
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Quenching and pH Adjustment: After the reaction is complete, adjust the pH to 7-8 and wash with water. Subsequently, acidify the organic layer to a pH of 1-2 to form the hydrochloride salt and induce crystallization.[7]
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Purification: The crude product is then dissolved in water, the pH is re-adjusted to 7-8, and the free base is extracted with an organic solvent. Final acidification of the organic layer and crystallization yields the purified hydrochloride salt.[7]
Reactivity, Applications, and Synthetic Utility
The synthetic value of this compound lies in its multiple reactive sites, which can be addressed with high selectivity.
Caption: Reactivity map of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.
Core Reactivity Profile
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The N-Benzyl Group: This is primarily a protecting group. It can be readily removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the secondary amine, which is a key site for introducing further diversity by reacting it with various electrophiles.[6]
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The C4-Ketone: The carbonyl group is susceptible to nucleophilic attack. It can be reduced to a hydroxyl group (using reagents like NaBH₄), or it can participate in reactions like the Wittig reaction or reductive amination to build more complex scaffolds.
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The β-Keto Ester System: The enolizable protons alpha to the carbonyl and ester groups are acidic, making this position a prime site for alkylation and acylation reactions, allowing for the introduction of diverse side chains.
Applications in Drug Development
This compound is a cornerstone intermediate for pharmaceuticals, particularly those targeting the central nervous system (CNS).[4][5] Its scaffold is found in molecules designed as receptor agonists and antagonists.
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Key Intermediate for Balofloxacin: It is explicitly identified as a key raw material in the synthesis of Balofloxacin, a fluoroquinolone antibacterial agent.[1]
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Synthesis of Dopamine Receptor Antagonists: It has been used as a starting reagent in the synthesis of chromeno[3,4-c]pyridin-5-ones, which are selective human dopamine D4 receptor antagonists with potential as antipsychotic agents.
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Synthesis of 5-HT₄ Receptor Agonists: The piperidine core derived from this intermediate is integral to benzamide derivatives developed as selective serotonin 5-HT₄ receptor agonists.
Analytical Characterization
Confirming the identity and purity of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is achieved through standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons of the benzyl group, and multiple signals in the aliphatic region corresponding to the diastereotopic protons of the piperidine ring.[3]
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¹³C NMR: The spectrum will display distinct resonances for the carbonyl carbons (ketone and ester), the aromatic carbons, and the aliphatic carbons of the piperidine and ethyl groups.[8][9]
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester, typically found in the region of 1650-1750 cm⁻¹.[3][10]
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Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the free base (C₁₅H₁₉NO₃) upon loss of HCl.[11]
Safety, Handling, and Storage
Proper handling is imperative due to the compound's irritant properties.
GHS Hazard Classification
The compound is classified with the following hazards according to the Globally Harmonized System (GHS).
| Hazard Class | GHS Code | Signal Word | Statement |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation |
(Data sourced from PubChem and commercial supplier safety data sheets)[3][12][13]
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]
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Eye/Face Protection: Wear chemical safety goggles compliant with EN166 or equivalent standards.[13][14]
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Skin Protection: Wear nitrile or other suitable chemical-resistant gloves and a lab coat.[14]
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Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA-approved respirator.[14]
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General Hygiene: Wash hands thoroughly after handling. Keep away from food and drink.[14]
Storage and Stability
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[5][14] The compound is stable under normal storage conditions.[5]
Conclusion
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is more than a simple chemical; it is an enabling tool for medicinal chemists. Its well-defined structure, predictable reactivity, and established synthetic routes make it a reliable and valuable intermediate. Its proven utility in the synthesis of diverse and potent pharmaceutical agents, from antibacterials to CNS drugs, cements its importance in the drug discovery and development pipeline. This guide provides the core technical knowledge required for researchers to confidently and safely incorporate this versatile building block into their synthetic programs.
References
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LookChem. (n.d.). Cas 1454-53-1, Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Apicule. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS No: 1454-53-1) API Intermediate Manufacturers. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Fisher Scientific. (2023). SAFETY DATA SHEET. Retrieved from [Link]
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
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